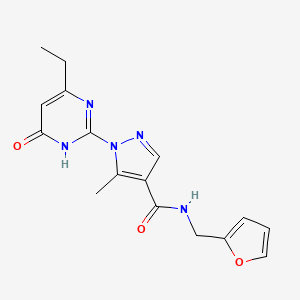

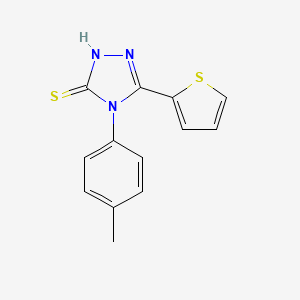

1-(苯乙基磺酰基)-3-(苯磺酰基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine" is not directly mentioned in the provided papers. However, the papers do discuss related sulfonyl compounds and their synthesis, which can provide insights into the potential characteristics and synthesis pathways for the compound . For instance, the synthesis of various sulfonyl-containing heterocycles, such as pyrrolidines and pyrroles, is a common theme across the papers .

Synthesis Analysis

The synthesis of sulfonyl-containing compounds typically involves the use of sulfonyl chlorides as electrophilic agents reacting with nucleophilic counterparts. For example, the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine is achieved through an acid-catalyzed reaction under mild conditions . Similarly, the preparation of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(phenylsulfonyl)benzohydrazonoyl chloride and pyridines involves oxidation with chloranil . These methods could potentially be adapted for the synthesis of "1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds is often characterized using techniques such as X-ray crystallography, as seen in the study of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide10. The crystal structure provides information on the planarity of the aromatic rings and the conformation of the sulfonyl linkages. Although the exact structure of "1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine" is not provided, it can be inferred that the molecule would likely exhibit similar structural features, such as a planar aromatic ring and a specific conformation around the sulfonyl linkage.

Chemical Reactions Analysis

The reactivity of sulfonyl-containing compounds can vary depending on the substituents and the reaction conditions. For instance, the sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile leads to the formation of sulfonyl chlorides, which can be further converted to sulfonamide derivatives . Additionally, the [3+2] cycloaddition reactions of 1-(arylsulfonyl)buta-1,3-dienes with azomethine ylides result in the formation of trisubstituted pyrrolidines . These reactions highlight the versatility of sulfonyl groups in facilitating various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds are influenced by the presence of the sulfonyl group, which can affect solubility, acidity, and reactivity. For example, the synthesized 2-(phenylsulfonyl)amino pyridine exhibits antibacterial activity, indicating potential applications in medicinal chemistry . The solubility of polymers containing sulfonyl groups in common organic solvents is also reported, along with their luminescent properties . These properties are crucial for the practical applications of sulfonyl-containing compounds in various fields.

科学研究应用

合成和抗菌应用

- 合成技术:已合成了一系列含有苯磺酰基部分的吡唑并[1,5-a]嘧啶环系统,包括1-(苯乙基磺酰基)-3-(苯磺酰基)吡咯烷的变体。这些化合物是通过涉及各种取代氨基偶氮吡唑衍生物的一锅反应策略合成的 (Alsaedi、Farghaly和Shaaban,2019年)。

- 抗菌特性:这些化合物的一些衍生物表现出超过参考药物活性的抗菌活性。有趣的是,带有单个砜基的衍生物比含有两个砜基的衍生物对细菌和真菌更有效 (Alsaedi、Farghaly和Shaaban,2019年)。

有机化学和催化

- 催化不对称环加成:该化合物已用于高度对映选择性的环加成过程,以合成对映富集的3-吡咯啉。该过程涉及使用反式-1,2-二苯磺酰基乙烯和还原性磺酰消除 (López-Pérez、Adrio和Carretero,2008年)。

先进材料合成

- 吡咯烷衍生物的合成:与酚类的酸催化反应导致形成新的1-(芳基磺酰基)吡咯烷,这代表了一种合成吡咯烷-1-磺酰基芳烃衍生物的简便方法 (Smolobochkin、Anikina、Gazizov、Burilov和Pudovik,2017年)。

药物研究

- 抗肿瘤活性:已对溶剂化1-(4-甲氧基苯磺酰基)-5-氧代-吡咯烷-2-甲酰胺的结构和构象进行了研究,该化合物被合成并评估为潜在的抗肿瘤剂。使用X射线分析和AM1分子轨道方法分析了分子构象 (Banerjee、Mukherjee、Goswami、De和Helliwell,2002年)。

腐蚀抑制

- 铜腐蚀抑制:已研究某些衍生物,例如1-(苯磺酰基)-1H-苯并三唑,以了解其在酸性介质中抑制铜腐蚀的效率。这些化合物表现出显着的抑制效率,具体取决于它们的浓度和性质 (Khaled、Fadlallah和Hammouti,2009年)。

属性

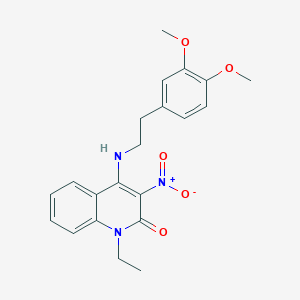

IUPAC Name |

3-(benzenesulfonyl)-1-(2-phenylethylsulfonyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S2/c20-24(21,14-12-16-7-3-1-4-8-16)19-13-11-18(15-19)25(22,23)17-9-5-2-6-10-17/h1-10,18H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTVKENMJXNEDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B3008810.png)

![2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B3008812.png)

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)